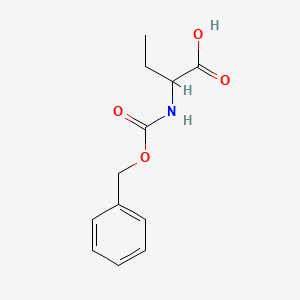

2-(Benzyloxycarbonylamino)butyric acid

Beschreibung

2-(Benzyloxycarbonylamino)butyric acid is a synthetic organic compound featuring a benzyloxycarbonyl (Cbz) group attached to the amino functionality of butyric acid. The Cbz group serves as a protective moiety for amines, widely utilized in peptide synthesis to prevent unwanted side reactions during coupling steps . Structurally, the compound consists of a four-carbon butyric acid backbone with a Cbz-protected amino group at the second carbon.

Eigenschaften

IUPAC Name |

2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42918-86-5, 2900-20-1 | |

| Record name | NSC164666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC164085 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)butyric acid typically involves the protection of the amino group of butyric acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of butyric acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.

Industrial Production Methods

Industrial production of 2-(Benzyloxycarbonylamino)butyric acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxycarbonylamino)butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the benzyloxycarbonyl group, yielding the free amino acid.

Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyloxycarbonyl group.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid.

Major Products Formed

Oxidation: Oxo derivatives of 2-(Benzyloxycarbonylamino)butyric acid.

Reduction: Free amino butyric acid.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(Benzyloxycarbonylamino)butyric acid is utilized in various scientific research fields:

Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-(Benzyloxycarbonylamino)butyric acid involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the protective group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-(Benzyloxycarbonylamino)butyric acid with key analogs from the provided evidence, focusing on structural features, functional groups, and inferred applications.

Table 1: Comparative Analysis of 2-(Benzyloxycarbonylamino)butyric Acid and Analogs

Functional Group and Reactivity Differences

- Carbamate vs. Amide/Amino Groups: The Cbz group in 2-(Benzyloxycarbonylamino)butyric acid introduces a carbamate linkage (–NH–CO–O–Benzyl), which is hydrolytically stable under basic conditions but cleavable via hydrogenolysis. This contrasts with 2-(Oxalylamino)-Benzoic Acid (), where the oxalylamide group (–NH–CO–CO–OH) confers stronger hydrogen-bonding capacity, enhancing its inhibitory activity against phosphatases .

- Salt Forms: Unlike 2-(Benzylamino)-3-methylbutanoic acid HCl (), which exists as a hydrochloride salt with enhanced water solubility, the Cbz-protected derivative lacks ionic character, favoring organic-phase reactions .

Backbone and Substituent Effects

- Butyric Acid vs. Benzoic Acid Derivatives : The butyric acid backbone in the target compound offers flexibility and aliphatic character, whereas analogs like 4-Benzyloxybenzoic Acid Methyl Ester () feature rigid aromatic backbones, influencing their electronic properties and suitability as UV-active intermediates .

- Substituent Position: The Cbz group at the second carbon of butyric acid may sterically hinder reactions at the carboxylic acid group, unlike 4-[(2-Pyridinylmethyl)amino]benzoic Acid (), where the pyridinylmethyl group at the para position facilitates metal coordination or heterocyclic interactions .

Biologische Aktivität

2-(Benzyloxycarbonylamino)butyric acid, often referred to as Z-Butyric acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(Benzyloxycarbonylamino)butyric acid is C₁₃H₁₅N₁O₄. The compound features a benzyloxycarbonyl group, which enhances its stability and bioavailability. This structural modification is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₄ |

| Molecular Weight | 251.26 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that 2-(Benzyloxycarbonylamino)butyric acid exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including Helicobacter pylori, which is known to cause gastric ulcers. The compound demonstrates significant antibacterial activity, making it a candidate for therapeutic applications in treating gastric diseases .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies suggest that derivatives of butyric acid can induce apoptosis in cancer cells while promoting the proliferation of healthy cells. This dual action is attributed to its ability to inhibit histone deacetylases (HDAC), leading to altered gene expression that favors cell death in malignant cells .

The biological activity of 2-(Benzyloxycarbonylamino)butyric acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.

- Signal Transduction Modulation : It can interact with receptors and other signaling molecules, influencing various cellular processes.

- Gene Expression Regulation : By acting as an HDAC inhibitor, it modifies the expression of genes related to apoptosis and inflammation.

Study on Antimicrobial Efficacy

A study conducted on the efficacy of 2-(Benzyloxycarbonylamino)butyric acid against H. pylori demonstrated a significant reduction in bacterial load in treated subjects compared to controls. The minimum inhibitory concentration (MIC) was established at levels comparable to established antibiotics, indicating its potential as an alternative treatment option .

Research on Anticancer Effects

In vitro studies have shown that 2-(Benzyloxycarbonylamino)butyric acid induces apoptosis in several cancer cell lines. For instance, a study reported that treatment with this compound resulted in a marked increase in apoptotic markers and a decrease in cell viability across various cancer types, including colorectal and breast cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.